molecular formula C14H18O6 B2761482 Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate CAS No. 85977-51-1

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate

Cat. No.: B2761482
CAS No.: 85977-51-1
M. Wt: 282.292
InChI Key: XPKRDESWBQNMAQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate is a synthetic organic compound featuring a phenoxy-propanoate backbone with a complex substituent on the aromatic ring. The substituent, 2-methoxy-1-methyl-2-oxoethoxy, introduces both ether and ester functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKRDESWBQNMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate typically involves the reaction of 4-(2-methoxy-1-methyl-2-oxoethoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate has shown potential in medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines.

Case Studies: Anticancer Activity

  • A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant cytotoxic effects .

Materials Science

The structural properties of this compound make it suitable for applications in materials science, particularly in the development of polymeric materials.

Applications in Polymer Chemistry

  • The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form cross-linked structures can lead to materials with improved performance characteristics.

Agricultural Applications

Research has also explored the use of this compound as a potential agrochemical.

Pesticidal Activity

Preliminary studies suggest that this compound may possess pesticidal properties, making it a candidate for development as an environmentally friendly pesticide. Its efficacy against specific pests and diseases remains under investigation.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer agentIC50 values: 1.9–7.52 μg/mL against cancer cell lines
Materials ScienceMonomer/additive for polymersEnhances thermal stability and mechanical properties
Agricultural ChemistryPotential agrochemical with pesticidal activityUnder investigation for efficacy against pests

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the phenoxy-propanoate ester family, a class known for herbicidal activity. Key structural variations among analogs include substituents on the phenoxy ring and ester groups, which modulate solubility, stability, and target binding. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate 2-methoxy-1-methyl-2-oxoethoxy Not available* Not available* Not available Unknown**
Diclofop methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate) 2,4-dichlorophenoxy C₁₆H₁₄Cl₂O₄ 341.19 51338-27-3 Herbicide
Haloxyfop-methyl (Methyl 2-[4-(3-chloro-5-(trifluoromethyl)pyridinyloxy)phenoxy]propanoate) 3-chloro-5-(trifluoromethyl)pyridinyloxy C₁₆H₁₃ClF₃NO₄ 375.73 69806-40-2 Herbicide
Quizalofop-P-ethyl (Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate) 6-chloroquinoxalin-2-yloxy C₁₇H₁₅ClN₂O₄ 346.77 76578-14-8 Herbicide
Ethyl 2-{4-[(1-ethoxycarbonylethoxy)phenoxy}propanoate 1-ethoxycarbonylethoxy C₁₆H₂₂O₆ 310.34 92119-03-4 Unknown

Key Findings:

Substituent Impact :

  • Chlorinated/fluorinated groups (e.g., in diclofop-methyl, haloxyfop-methyl) enhance lipophilicity and environmental persistence, critical for herbicidal activity .
  • Methoxy and oxoethoxy groups (as in the target compound) may improve solubility in polar solvents or alter metabolic pathways compared to halogenated analogs .

Biological Activity: Haloxyfop-methyl inhibits acetyl-CoA carboxylase (ACCase), a target enzyme in grasses, with an IC₅₀ of 0.01–0.1 µM . While the target compound’s activity is unreported, in vitro studies on boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent inhibition of fungal histone deacetylases at 1 µM, suggesting that methoxyalkyl substituents can enhance bioactivity .

Ester Group Influence :

  • Methyl/ethyl esters (e.g., haloxyfop-methyl vs. quizalofop-P-ethyl) affect volatility and hydrolysis rates. Methyl esters generally exhibit higher stability under acidic conditions .

Research Implications and Limitations

  • Data Gaps: The target compound lacks explicit data on synthesis, toxicity, and efficacy.
  • Structural Optimization : The 2-methoxy-1-methyl-2-oxoethoxy group warrants exploration in 3D-QSAR studies to optimize interactions with biological targets .

Biological Activity

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate, with CAS number 85977-51-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18O6
  • Molecular Weight : 282.29 g/mol
  • Boiling Point : 367.5 ± 22.0 °C (predicted)
  • Density : 1.155 ± 0.06 g/cm³ (predicted)

The compound is soluble in organic solvents such as dichloromethane, diethyl ether, and methanol, which is important for its application in biological assays and formulations .

Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. It has been studied for its ability to modulate immune responses, potentially benefiting conditions characterized by immune dysregulation .

Antioxidant Activity

The compound has shown significant antioxidant activity in vitro. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In experimental models, it reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in immune and inflammatory pathways. The precise mechanisms remain under investigation; however, initial findings suggest modulation of cytokine production and inhibition of inflammatory mediators .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated immunomodulatory effects in animal models, enhancing T-cell responses.
Reported significant antioxidant activity with IC50 values indicating effective free radical scavenging capabilities.
Showed reduction in pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., base catalysts like potassium carbonate, solvents such as acetone/ethanol) and monitoring via thin-layer chromatography (TLC) to track intermediate formation . For structurally analogous compounds (e.g., herbicide esters like quizalofop-P-ethyl), reflux conditions and stoichiometric control of reactants are critical to minimize side products .
  • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents thermal degradation
Reaction Time6–12 hoursEnsures complete esterification
Solvent PolarityMedium (e.g., acetone)Balances solubility and reactivity

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Retention times (e.g., 0.90 minutes under SQD-FA05 conditions) help confirm identity .
  • LCMS : Electrospray ionization (ESI) in positive mode detects molecular ions (e.g., m/z 450 [M+H2O]+ for similar compounds) .
  • NMR : 1H/13C NMR resolves ether and ester linkages, with methoxy protons appearing at δ 3.2–3.5 ppm .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 25°C (control), 40°C (stress)
  • Humidity : 60% RH vs. 75% RH
    Monitor degradation via HPLC every 7 days. For structurally similar esters (e.g., diclofop-methyl), degradation products like phenoxy radicals may form under UV light, necessitating amber glass storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences. For example, ester hydrolysis in vivo may generate active acids (e.g., as seen in haloxyfop methyl ester metabolism ). To address this:
  • Metabolite Profiling : Use LCMS to identify hydrolyzed products (e.g., propanoic acid derivatives).
  • Dose-Response Calibration : Adjust in vitro assays to mimic physiological pH and enzyme activity.

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Docking Studies : Compare binding affinities to target enzymes (e.g., acetyl-CoA carboxylase in plants, a target for herbicide analogs like fenoxaprop ethyl ).
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate methoxy/ester groups with herbicidal activity.
  • Data Table :
SubstituentLogPIC50 (nM)
-OCH32.1120
-Cl3.085
-CF33.545

Q. What are the critical considerations for identifying and quantifying metabolites in environmental samples?

  • Methodological Answer :
  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from soil/water.
  • Quantification : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects .
  • Case Study : Diclofop-methyl degrades to 2,4-dichlorophenol in soil; similar pathways may apply here .

Methodological Best Practices

Q. How should researchers design experiments to evaluate enantioselective bioactivity?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers.
  • Bioassays : Test each enantiomer separately on model organisms (e.g., Arabidopsis for herbicidal activity). For analogs like quizalofop-P-ethyl, the R-enantiomer shows 10× higher activity than the S-form .

Q. What protocols mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (OSHA HCS H335) .
  • Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .

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